3-(Hexadecylamino)propane-1,2-diol 3-(Hexadecylamino)propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 7517-27-3
VCID: VC14337882
InChI: InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(22)18-21/h19-22H,2-18H2,1H3
SMILES:
Molecular Formula: C19H41NO2
Molecular Weight: 315.5 g/mol

3-(Hexadecylamino)propane-1,2-diol

CAS No.: 7517-27-3

Cat. No.: VC14337882

Molecular Formula: C19H41NO2

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Hexadecylamino)propane-1,2-diol - 7517-27-3

Specification

CAS No. 7517-27-3
Molecular Formula C19H41NO2
Molecular Weight 315.5 g/mol
IUPAC Name 3-(hexadecylamino)propane-1,2-diol
Standard InChI InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(22)18-21/h19-22H,2-18H2,1H3
Standard InChI Key NQDNTSUCOCYXMR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCNCC(CO)O

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

3-(Hexadecylamino)propane-1,2-diol (IUPAC name: 3-(hexadecylamino)propane-1,2-diol) features a propane-1,2-diol backbone substituted with a hexadecylamino group at the third carbon. Its molecular formula is C19H41NO2\text{C}_{19}\text{H}_{41}\text{NO}_2, and its structure includes:

  • A 16-carbon alkyl chain (hexadecyl group) linked to an amine.

  • Two hydroxyl groups at the first and second carbons of the propane chain .

The compound’s amphiphilic nature arises from the hydrophobic hexadecyl chain and hydrophilic diol moiety, enabling micelle formation in aqueous solutions .

Identifiers and Synonyms

PropertyValue
CAS Number7517-27-3
EINECS Number231-376-6
DSSTox Substance IDDTXSID80996639
Molecular Weight315.53 g/mol
SynonymsN-(2,3-dihydroxypropyl)-hexadecylamine; 3-(Hexadecylamino)-1,2-propanediol

The InChI key (NQDNTSUCOCYXMR-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCCCCCCNCC(CO)O) provide precise structural representations .

Synthesis and Manufacturing

Industrial Synthesis

The synthesis of 3-(hexadecylamino)propane-1,2-diol typically involves:

  • Amination of Epoxides: Reacting hexadecylamine with glycidol to form the amino-diol structure .

  • Reductive Amination: Using propane-1,2-diol and hexadecyl aldehyde in the presence of a catalyst .

Patents from Chesebrough-Pond’s and Elizabeth Arden Co. describe scalable methods for producing this compound, emphasizing its use in cosmetic formulations .

Purification and Quality Control

Post-synthesis purification involves distillation under reduced pressure (boiling point: 450.7°C at 760 mmHg) and chromatography to isolate the product . Analytical techniques such as NMR and HPLC ensure purity >98% for industrial applications .

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue
Density0.91 g/cm³
Boiling Point450.7°C at 760 mmHg
Flash Point58°C
Refractive Index1.47
Vapor Pressure5.11×10105.11 \times 10^{-10} mmHg at 25°C

The low vapor pressure and high boiling point indicate stability under standard conditions, making it suitable for high-temperature processes .

Solubility and Reactivity

  • Solubility: Miscible in polar solvents (e.g., ethanol, water) due to hydroxyl groups; soluble in non-polar solvents (e.g., hexane) via the alkyl chain .

  • Reactivity: The amine group participates in alkylation and acylation reactions, while hydroxyl groups undergo esterification.

Applications and Uses

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables use in:

  • Cosmetics: Stabilizing emulsions in creams and lotions .

  • Pharmaceuticals: Enhancing drug solubility in topical formulations .

Biological Activities

  • Antimicrobial Effects: Disrupts microbial cell membranes, showing efficacy against Gram-positive bacteria .

  • Drug Delivery: Improves membrane permeability for transdermal drug delivery systems .

Industrial Applications

  • Lubricants: Reduces friction in synthetic oils.

  • Corrosion Inhibitors: Forms protective coatings on metal surfaces .

Recent Research and Developments

Membrane Interactions

Studies highlight its role in modulating lipid bilayer fluidity, aiding in the design of liposomal drug carriers .

Patent Trends

Recent patents focus on hybrid formulations combining this compound with polymers for sustained-release topical drugs .

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